molecular formula C17H27NO3Si B8583981 benzyl 3-[tert-butyl(dimethyl)silyl]oxyazetidine-1-carboxylate

benzyl 3-[tert-butyl(dimethyl)silyl]oxyazetidine-1-carboxylate

Cat. No.: B8583981
M. Wt: 321.5 g/mol
InChI Key: CWGNHRHKWPAPHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

benzyl 3-[tert-butyl(dimethyl)silyl]oxyazetidine-1-carboxylate is a synthetic organic compound with the molecular formula C17H27NO3Si It is characterized by the presence of an azetidine ring, a benzyl group, and a tert-butyldimethylsilyl (TBS) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 3-[tert-butyl(dimethyl)silyl]oxyazetidine-1-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of specific reagents and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to improved yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

benzyl 3-[tert-butyl(dimethyl)silyl]oxyazetidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution . The presence of the TBS protecting group allows for selective reactions at specific sites within the molecule.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of solvents such as methylene chloride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions can produce alcohols .

Scientific Research Applications

Mechanism of Action

Properties

Molecular Formula

C17H27NO3Si

Molecular Weight

321.5 g/mol

IUPAC Name

benzyl 3-[tert-butyl(dimethyl)silyl]oxyazetidine-1-carboxylate

InChI

InChI=1S/C17H27NO3Si/c1-17(2,3)22(4,5)21-15-11-18(12-15)16(19)20-13-14-9-7-6-8-10-14/h6-10,15H,11-13H2,1-5H3

InChI Key

CWGNHRHKWPAPHE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CN(C1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a 50-mL round-bottom flask was placed benzyl 3-hydroxyazetidine-1-carboxylate (2.15 g, 10.38 mmol, 1.00 equiv), TBSCl (2.34 g, 15.60 mmol, 1.50 equiv), imidazole (1.27 g, 18.68 mmol, 1.80 equiv) and N,N-dimethylformamide (15 mL). The resulting solution was stirred overnight at room temperature. The reaction was then quenched by the addition of 30 mL of water. The mixture was extracted with 3×40 mL of ethyl acetate and the organic layers combined. The resulting mixture was washed with 2×50 mL of sodium chloride (sat.). The mixture was dried over anhydrous sodium sulfate and concentrated under vacuum. The residue was applied onto a silica gel column with ethyl acetate/petroleum ether (1:5). Purification afforded 3.0 g (90%) of benzyl 3-[(tert-butyldimethylsilyl)oxy]azetidine-1-carboxylate (50.3) as a light yellow liquid.
Quantity
2.15 g
Type
reactant
Reaction Step One
Name
Quantity
2.34 g
Type
reactant
Reaction Step Two
Quantity
1.27 g
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four

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